

Part 1: Chemical Identity & Structural Logic

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Compound of Interest

Compound Name: *Methyl 7-methyl-4-oxooctanoate*

CAS No.: 53663-32-4

Cat. No.: B1615037

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Methyl 7-methyl-4-oxooctanoate (CAS: 53663-32-4) is a specialized

-keto ester intermediate. While often overlooked in basic catalogs, it represents a high-value "C10 synthon" in medicinal chemistry. Its structure combines a reactive electrophilic ketone with a terminal ester, separated by an ethylene bridge, making it a prime candidate for heterocycle synthesis (Paal-Knorr) and asymmetric reduction to chiral lactones.

Structural Breakdown

The molecule is defined by three distinct functional domains, each serving a specific role in retrosynthetic logic:

- **The Electrophilic Core (C1–C4):** The succinate-derived "head" contains the methyl ester (C1) and the ketone (C4). The C1-C4 distance is critical; it allows for 5-membered ring formation (pyrrolidines, furans, lactones).
- **The Lipophilic Tail (C5–C8):** The isopentyl (3-methylbutyl) chain attached to the ketone provides steric bulk and lipophilicity. This mimics the side chains found in leucine-derived metabolites and specific terpenoids.
- **The 4-Oxo Pharmacophore:** The

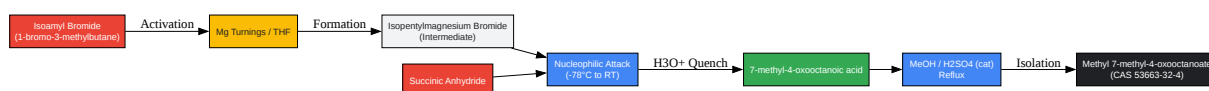
-positioning of the ketone relative to the ester allows for "linchpin" reactivity—simultaneous attack by binucleophiles.

Property	Specification
IUPAC Name	Methyl 7-methyl-4-oxooctanoate
CAS Number	53663-32-4
Molecular Formula	
Molecular Weight	186.25 g/mol
SMILES	<chem>COC(=O)CCC(=O)CCC(C)C</chem>
Key Functionality	-Keto Ester (1,4-dicarbonyl equivalent)

Part 2: High-Fidelity Synthesis Protocol

Rationale: While various routes exist (e.g., Stetter reaction), the most robust and scalable method for research laboratories involves the nucleophilic opening of succinic anhydride using a Grignard reagent, followed by esterification. This route minimizes side reactions common in cross-coupling and utilizes readily available precursors.

Workflow Diagram



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Figure 1: Step-wise synthesis of **Methyl 7-methyl-4-oxooctanoate** via Grignard addition.

Detailed Methodology

Step 1: Preparation of Isopentylmagnesium Bromide

- Reagents: 1-Bromo-3-methylbutane (15.1 g, 100 mmol), Magnesium turnings (2.67 g, 110 mmol), anhydrous THF (100 mL).
- Protocol: In a flame-dried 3-neck flask under Argon, activate Mg turnings with a crystal of iodine. Add 10% of the bromide solution to initiate. Once reflux begins, add the remainder dropwise over 30 mins. Reflux for 1 hour to ensure complete formation.
- Critical Check: The solution should turn cloudy grey/brown. If clear, initiation failed.

Step 2: Regioselective Ring Opening

- Reagents: Succinic Anhydride (9.0 g, 90 mmol), anhydrous THF (100 mL), anhydrous (optional, for transmetallation to organocadmium to prevent over-addition, though careful temp control works).
- Protocol: Dissolve succinic anhydride in THF and cool to -78°C . Add the Grignard reagent slowly via cannula. The low temperature favors mono-addition to the anhydride over double-addition (which would yield the diol).
- Workup: Warm to 0°C , quench with 1M HCl. Extract with EtOAc (mL). Wash organic phase with brine, dry over .
- Result: Crude 7-methyl-4-oxooctanoic acid.

Step 3: Fischer Esterification

- Reagents: Crude Keto-Acid, Methanol (50 mL), (cat. 0.5 mL).
- Protocol: Reflux the crude acid in dry methanol for 4 hours. Monitor via TLC (Hexane:EtOAc 4:1).
- Purification: Concentrate in vacuo. Redissolve in

, wash with saturated

(to remove unreacted acid). Flash chromatography (Silica, 10% EtOAc in Hexanes) yields the pure ester.

Part 3: Analytical Validation (Self-Validating Data)

To ensure the synthesized product is CAS 53663-32-4, compare experimental data against these predicted spectroscopic standards.

¹H NMR (400 MHz, CDCl₃)

The spectrum must show distinct signals for the isopentyl tail and the succinate core.

Shift (ppm)	Multiplicity	Integration	Assignment	Structural Context
3.67	Singlet (s)	3H		Methyl Ester
2.72	Triplet (t)	2H		to Ketone (Succinate side)
2.58	Triplet (t)	2H		to Ester
2.45	Triplet (t)	2H		to Ketone (Alkyl side)
1.55	Multiplet (m)	1H		Methine (Iso group)
1.46	Quartet (q)	2H		to Ketone (Alkyl side)
0.91	Doublet (d)	6H		Terminal Methyls

IR Spectroscopy (Neat)

- 1735-1740 cm⁻¹: Ester C=O stretch (Strong).

- 1715-1720 cm^{-1} : Ketone C=O stretch (Strong).
- Note: Two distinct carbonyl peaks are the hallmark of keto-esters. If only one broad peak is seen, resolution is too low or hydrolysis occurred.

Part 4: Functional Utility in Drug Design

The value of **Methyl 7-methyl-4-oxooctanoate** lies in its ability to access biologically active scaffolds.

Paal-Knorr Pyrrole Synthesis

Reaction with primary amines (

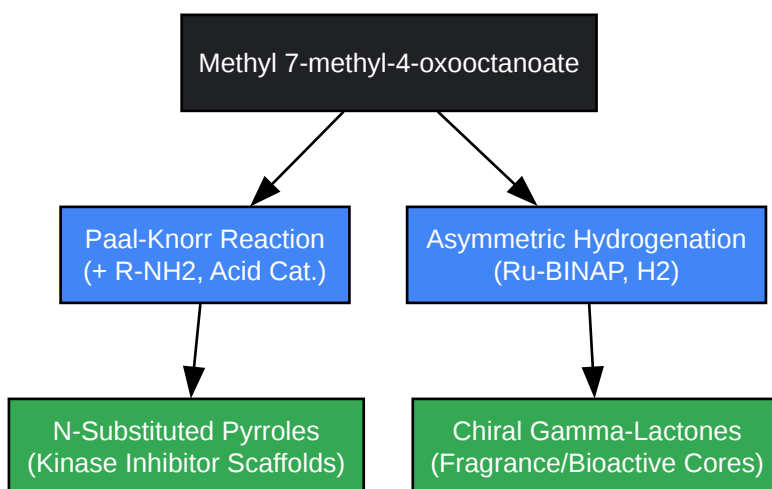
) yields 2-substituted pyrroles or 5-substituted pyrrolidones, common in kinase inhibitors.

Asymmetric Reduction to Lactones

Enzymatic or catalytic reduction (e.g., Noyori hydrogenation) of the C4 ketone yields the

-hydroxy ester, which spontaneously cyclizes to the chiral

-lactone. This scaffold is prevalent in pheromone synthesis and flavor chemistry (whiskey lactone analogs).



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Figure 2: Divergent synthesis pathways utilizing the 4-oxooctanoate core.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12441330, Ethyl 7-methyl-4-oxooctanoate (Analogous Structure). Retrieved from [\[Link\]](#)
- Cason, J. (1946). Branched-Chain Fatty Acids. IV. The Synthesis of Ketones and Keto Esters. Journal of the American Chemical Society. [\[1\]](#) (Foundational methodology for Grignard-Anhydride synthesis).
- ChemSynthesis (2025). **Methyl 7-methyl-4-oxooctanoate** - CAS 53663-32-4 Physical Properties and Identifiers. Retrieved from [\[Link\]](#)
- Organic Syntheses. Preparation of Methyl 7-oxoheptanoate (Methodology Analog). Org. [\[1\]](#)[\[2\]](#) Synth. 1978, 58, 122. Retrieved from [\[Link\]](#)

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Sources

- [1. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- [2. low/high resolution 1H proton nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propionate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes \[docbrown.info\]](#)
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